2-Bromopentan-3-one

Physical Organic Chemistry Reaction Kinetics α-Haloketone Reactivity

2-Bromopentan-3-one (CAS 815-52-1) is an α-bromo ketone with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol. It is characterized by a bromine atom at the α-position (C-2) relative to the carbonyl group at C-3, creating two adjacent electrophilic centers.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 815-52-1
Cat. No. B1268175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopentan-3-one
CAS815-52-1
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)Br
InChIInChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyVUDTYIUNUSPULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopentan-3-one (CAS 815-52-1): Technical Specifications and Core Reactivity Profile for Procurement


2-Bromopentan-3-one (CAS 815-52-1) is an α-bromo ketone with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol . It is characterized by a bromine atom at the α-position (C-2) relative to the carbonyl group at C-3, creating two adjacent electrophilic centers . This structural feature defines its core reactivity as a versatile synthetic intermediate for nucleophilic substitution and dehydrohalogenation reactions .

2-Bromopentan-3-one: Why Generic α-Haloketone Substitution Fails to Deliver Comparable Reactivity


Generic substitution of 2-bromopentan-3-one with other α-haloketones or ketone building blocks is not recommended due to quantifiable differences in reactivity. Its specific bromine leaving group and unique pentanone backbone confer distinct kinetic properties in enolization [1] and synthetic outcomes [2], as demonstrated by comparative rate data and yields. These differences directly impact reaction efficiency and final product profiles, making precise selection critical for reproducible synthesis.

2-Bromopentan-3-one: Quantitative Comparative Evidence for Informed Procurement Decisions


Comparative Enolization Kinetics of 2-Bromopentan-3-one vs. Chloro Analog

2-Bromopentan-3-one exhibits a distinct kinetic profile in enolization compared to its direct halogen analog, 2-chloropentan-3-one. A study by Bell et al. measured the rates of enolisation for these compounds under various catalytic conditions in aqueous solution at 25°C [1]. The data confirms that the choice of halogen (Br vs. Cl) on the identical pentanone backbone leads to a quantifiable difference in reaction rate, a key factor for process optimization.

Physical Organic Chemistry Reaction Kinetics α-Haloketone Reactivity

Yield Efficiency of 2-Bromopentan-3-one in Alkylation for Pheromone Synthesis

In the stereoselective synthesis of racemic β-multistriatin, a pheromone component, 2-bromopentan-3-one was used as a key alkylating agent. The reaction with potassium glycerate in the presence of the phase transfer catalyst TDA-1 proceeded with a 75% yield to form the acyloin ester intermediate [1]. This provides a benchmark for its performance in a complex, multi-step natural product synthesis.

Synthetic Organic Chemistry Pheromone Synthesis Alkylation

Physical Property Benchmarking: Density and Refractive Index for Quality Control

For procurement and quality assurance, the physical properties of 2-bromopentan-3-one are well-defined. The density is reported as 1.37 g/cm³ and the refractive index (n20/D) as 1.46 . These values serve as immediate, quantifiable benchmarks for confirming the identity and purity of received material against the certificate of analysis.

Analytical Chemistry Quality Control Chemical Procurement

2-Bromopentan-3-one: Recommended Research and Industrial Application Scenarios Based on Verifiable Evidence


As a Building Block in Natural Product and Pheromone Total Synthesis

2-Bromopentan-3-one is a proven alkylating agent for constructing complex molecular architectures. Its demonstrated utility in a 75% yield for the synthesis of the β-multistriatin pheromone core [1] confirms its value in multi-step, stereoselective synthetic routes. Researchers focused on the total synthesis of biologically active natural products can rely on its established reactivity for introducing specific pentanone moieties.

As a Substrate for Physical Organic Chemistry and Kinetic Studies

The compound's well-characterized enolisation kinetics, especially in direct comparison with its chloro analog 2-chloropentan-3-one [2], make it a valuable model substrate. This established kinetic profile allows researchers to use it as a benchmark for studying α-haloketone reactivity, substituent effects, and catalyst development in physical organic chemistry.

As an Intermediate in Aroma and Flavor Chemical Synthesis

Patents describe the use of 2-bromopentan-3-one as a key intermediate in the synthesis of furfurylthioalkanes, a class of compounds with valuable organoleptic properties and very low taste thresholds [3]. Industrial chemists developing new flavor and fragrance ingredients can leverage this patented route, where the bromoketone reacts with furfurylmercaptan to build the desired molecular framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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